molecular formula C7H10ClF2NO2 B2851105 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide CAS No. 2168131-72-2

2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide

Cat. No. B2851105
CAS RN: 2168131-72-2
M. Wt: 213.61
InChI Key: JGHBOIGLQPLJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide is an organic compound that has gained significant attention in the scientific community due to its numerous applications. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells. It is also believed to inhibit the activity of certain inflammatory mediators, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide in lab experiments is its ability to selectively target cancer cells. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration route of this compound.

Future Directions

There are several future directions for research on 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide. One area of research is the development of new analogs of this compound that may have improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Additionally, further research is needed to determine the optimal dosage and administration route of this compound for use in cancer therapy and other applications.

Synthesis Methods

The synthesis of 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide involves the reaction of 2-chloroacetamide with difluorooxalyl chloride in the presence of a catalyst. This reaction yields 2-chloro-N-(difluorooxalyl)-acetamide, which is then reacted with formaldehyde in the presence of a base to produce the final compound, 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide.

Scientific Research Applications

2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide has been extensively researched for its application in the field of medicinal chemistry. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.

properties

IUPAC Name

2-chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF2NO2/c8-2-6(12)11-3-5-1-7(9,10)4-13-5/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHBOIGLQPLJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC1(F)F)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide

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